

# Mitapivat Sulfate: A Deep Dive into Glycolytic Activation and ATP Restoration

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mitapivat sulfate, the active moiety of the first-in-class oral pyruvate kinase (PK) activator PYRUKYND®, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By allosterically activating the red blood cell-specific isoform of pyruvate kinase (PKR), Mitapivat directly targets the final, rate-limiting step of glycolysis. This activation enhances the enzymatic conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to a crucial increase in adenosine triphosphate (ATP) production and a concurrent decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). This guide provides a comprehensive technical overview of Mitapivat's mechanism of action, its profound effects on glycolysis and ATP synthesis, and detailed experimental protocols for its evaluation.

# Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Metabolism

Red blood cells (RBCs) are unique in their absolute reliance on anaerobic glycolysis for the production of ATP, which is essential for maintaining cellular integrity, ion gradients, and deformability. Pyruvate kinase is a pivotal enzyme in this pathway, catalyzing the conversion of PEP to pyruvate with the simultaneous generation of ATP.[1] Genetic mutations in the PKLR gene can lead to deficient or dysfunctional PKR, resulting in impaired glycolysis, decreased



ATP production, and a subsequent cascade of events culminating in chronic hemolytic anemia, as seen in PKD.[2][3] Mitapivat addresses this underlying metabolic defect by directly enhancing the activity of both wild-type and a range of mutant PKR enzymes.[4]

# Mechanism of Action: Allosteric Activation of Pyruvate Kinase R

Mitapivat is a small molecule that acts as an allosteric activator of the PKR tetramer. It binds to a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). [1] This binding induces a conformational change in the enzyme, stabilizing its active R-state.

[2] This stabilization enhances the enzyme's catalytic efficiency and increases its affinity for its substrate, PEP.[5] The result is a more efficient glycolytic flux, leading to increased ATP production and a reduction in the accumulation of upstream metabolites like 2,3-DPG.[1]





Click to download full resolution via product page

Mitapivat's allosteric activation of PKR.



# **Quantitative Impact on Glycolysis and ATP Production**

The administration of Mitapivat leads to measurable and clinically significant improvements in biomarkers of glycolysis and hemolysis.

Table 1: Efficacy of Mitapivat in the Phase 3 ACTIVATE

Trial (Adults with PKD Not Regularly Transfused)

| Parameter                                       | Mitapivat (n=40) | Placebo (n=40) | p-value   |
|-------------------------------------------------|------------------|----------------|-----------|
| Hemoglobin<br>Response                          | 40%              | 0%             | <0.0001   |
| (≥1.5 g/dL increase<br>from baseline)           |                  |                |           |
| Mean Change in<br>Hemoglobin (g/dL)             | +1.7             | -0.1           | <0.001[6] |
| Mean Change in<br>Indirect Bilirubin<br>(mg/dL) | -1.3             | +0.2           | <0.001[6] |
| Mean Change in<br>Haptoglobin (g/L)             | +0.26            | -0.01          | <0.001[1] |

Table 2: Efficacy of Mitapivat in the Phase 3 ACTIVATE-T Trial (Adults with PKD Receiving Regular Transfusions)

| Parameter                               | Mitapivat (n=27) | p-value   |
|-----------------------------------------|------------------|-----------|
| Reduction in Transfusion Burden by ≥33% | 37%              | 0.0002[7] |
| Mean Change in Hemoglobin (g/dL)        | +0.9             | N/A       |
| Mean Change in Reticulocyte Count (%)   | -10.9            | N/A       |



Table 3: In Vitro Effects of Mitapivat on PKR Activity and ATP Levels

| Parameter                       | Effect of Mitapivat | Fold Change    | Reference |
|---------------------------------|---------------------|----------------|-----------|
| PKR Activity (PKD patient RBCs) | Increased           | Up to 3.4-fold | [8]       |
| ATP Levels (PKD patient RBCs)   | Increased           | Up to 2.4-fold | [8]       |
| PKR Activity (Wild-type PKR)    | Increased           | ~2- to 6-fold  | [8]       |

# Experimental Protocols Protocol for Measuring Pyruvate Kinase Activity (LDH-Coupled Assay)

This protocol is adapted from established methods for measuring PK activity.[9][10]

Principle: The activity of pyruvate kinase is determined by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the PK activity.

#### Materials:

- Spectrophotometer capable of reading at 340 nm
- Temperature-controlled cuvette holder (25°C or 37°C)
- Quartz cuvettes
- Recombinant or purified PKR, or red blood cell lysate
- Mitapivat stock solution (in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl<sub>2</sub>



- Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)
- Adenosine diphosphate (ADP) stock solution (e.g., 30 mM)
- NADH stock solution (e.g., 10 mM)
- Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

#### Procedure:

- Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the desired final concentrations:
  - Assay Buffer
  - PEP (e.g., 1 mM)
  - ADP (e.g., 1 mM)
  - NADH (e.g., 0.2 mM)
  - LDH (e.g., 10 units/mL)
  - Mitapivat or vehicle (DMSO) at various concentrations
- Equilibration: Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration and to establish a baseline reading.
- Initiate the Reaction: Add the PKR enzyme source (e.g., purified enzyme or cell lysate) to the cuvette and mix gently.
- Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
- Calculate Activity: Determine the rate of NADH oxidation (ΔA340/min) from the linear portion
  of the curve. Convert this rate to PK activity (e.g., in μmol/min/mg) using the molar extinction
  coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>).





#### Workflow for LDH-Coupled PK Assay

Click to download full resolution via product page

Workflow for the LDH-coupled pyruvate kinase assay.

# Protocol for Measuring Intracellular ATP Levels (Luciferase-Based Assay)

This protocol is based on the principle of the firefly luciferase assay.[2][4]

## Foundational & Exploratory





Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

#### Materials:

- Luminometer
- Opaque-walled 96-well plates
- Isolated red blood cells
- Mitapivat stock solution (in DMSO)
- Commercial ATP luminescence assay kit (containing luciferase, luciferin, and lysis buffer)
- Phosphate-Buffered Saline (PBS) with glucose

#### Procedure:

- Cell Preparation: Isolate red blood cells from whole blood by centrifugation and wash with PBS. Resuspend the RBCs in PBS with glucose to a desired concentration.
- Treatment: Aliquot the RBC suspension into the wells of an opaque-walled 96-well plate. Add various concentrations of Mitapivat or vehicle (DMSO) to the wells.
- Incubation: Incubate the plate at 37°C for the desired duration (e.g., 6 or 24 hours).
- Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
- Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. This
  reagent typically contains a cell lysis agent to release intracellular ATP and the
  luciferase/luciferin substrates.
- Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measure Luminescence: Read the luminescence of each well using a luminometer.







 Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the luminescence of Mitapivat-treated samples to the vehicle control to determine the fold change in ATP levels.







Click to download full resolution via product page

Workflow for the luciferase-based ATP assay.



## Conclusion

Mitapivat sulfate offers a targeted therapeutic approach for PKD and potentially other hemolytic anemias by directly addressing the fundamental metabolic defect in affected red blood cells. Its allosteric activation of PKR revitalizes the glycolytic pathway, leading to a significant increase in ATP production and a decrease in 2,3-DPG levels. The quantitative data from clinical trials and in vitro studies robustly support its efficacy in improving hematological parameters and reducing hemolysis. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to further investigate the nuanced effects of Mitapivat and other pyruvate kinase activators, paving the way for continued innovation in the treatment of rare metabolic disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Methodological aspects on the firefly luciferase assay of adenine nucleotides in whole blood and red blood cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. investor.agios.com [investor.agios.com]
- 6. Mitapivat versus Placebo for Pyruvate Kinase Deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics PMC [pmc.ncbi.nlm.nih.gov]



- 10. Pyruvate Kinase Assay | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [Mitapivat Sulfate: A Deep Dive into Glycolytic Activation and ATP Restoration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#mitapivat-sulfate-s-role-in-glycolysis-and-atp-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com